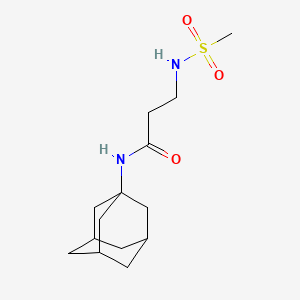
N-(1-adamantyl)-3-(methanesulfonamido)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-3-(methanesulfonamido)propanamide is a chemical compound characterized by the presence of an adamantyl group, a methanesulfonamido group, and a propanamide backbone The adamantyl group is a bulky, rigid structure derived from adamantane, which is known for its stability and unique three-dimensional shape
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-3-(methanesulfonamido)propanamide typically involves the reaction of 1-adamantylamine with methanesulfonyl chloride to form the intermediate N-(1-adamantyl)methanesulfonamide. This intermediate is then reacted with 3-bromopropionyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-3-(methanesulfonamido)propanamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonamido group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the propanamide backbone can be reduced to form corresponding amines.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various adamantyl-substituted derivatives.
Scientific Research Applications
N-(1-adamantyl)-3-(methanesulfonamido)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to the presence of the adamantyl group.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-3-(methanesulfonamido)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methanesulfonamido group may participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-4-methylbenzenesulfonamide
- N-(1-adamantyl)-2-naphthalenesulfonamide
- N-(1-adamantyl)-N-methylbenzamide
Uniqueness
N-(1-adamantyl)-3-(methanesulfonamido)propanamide is unique due to the combination of the adamantyl group with the methanesulfonamido and propanamide functionalities. This unique structure imparts specific chemical and physical properties, such as increased stability and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(1-adamantyl)-3-(methanesulfonamido)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S/c1-20(18,19)15-3-2-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12,15H,2-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUVGGYCPMMIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
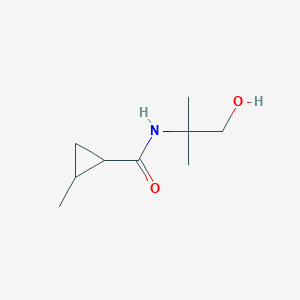
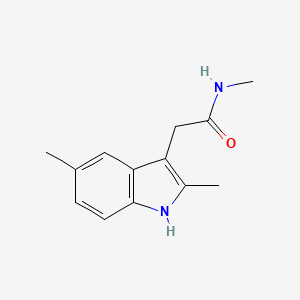
![N-[[6-(1H-Pyrazol-1-yl)-3-pyridinyl]methyl]-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine](/img/structure/B7503390.png)
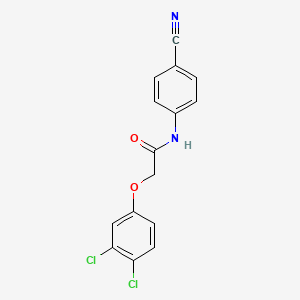
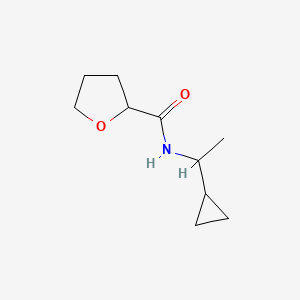
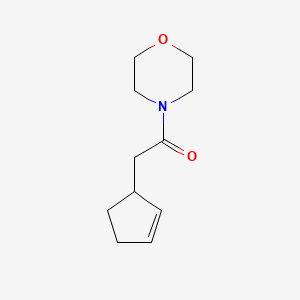
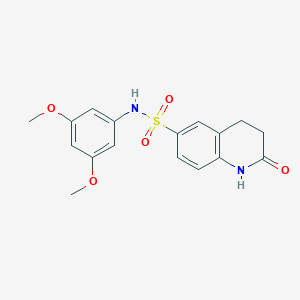
![4-[(2-Hydroxyphenyl)carbamoyl]phenyl acetate](/img/structure/B7503424.png)
![N-[1-(azetidin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7503440.png)
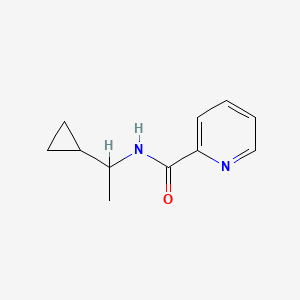
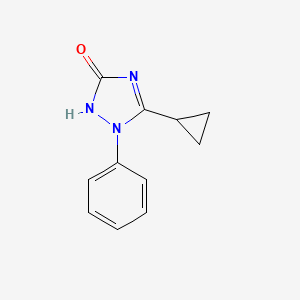
![[4-(3-Methylbut-2-enyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7503454.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7503479.png)
![1-(Azetidin-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7503493.png)
